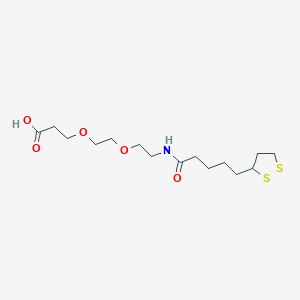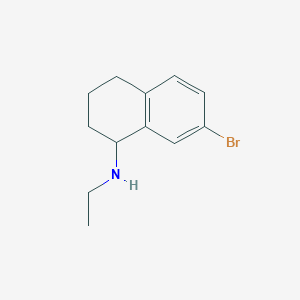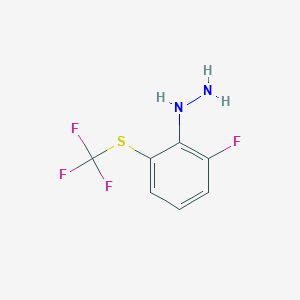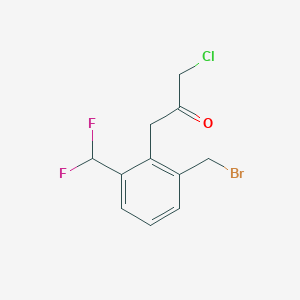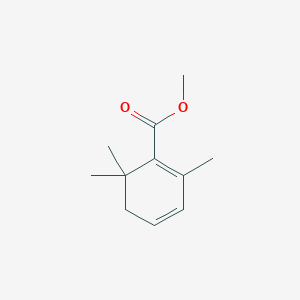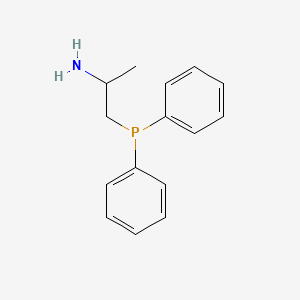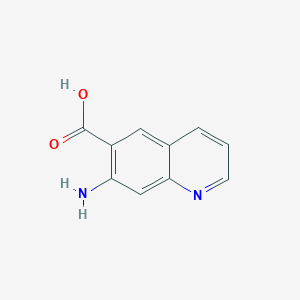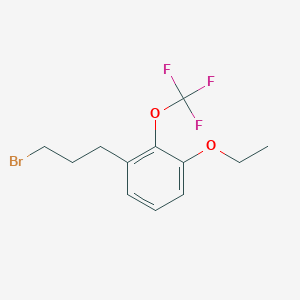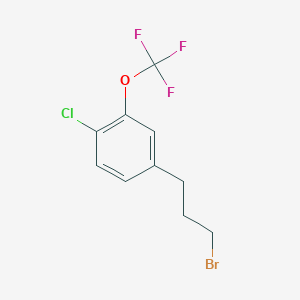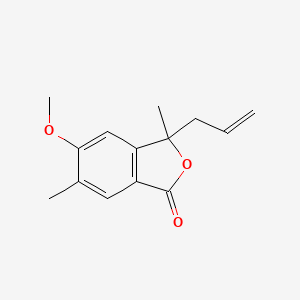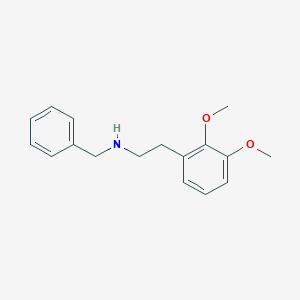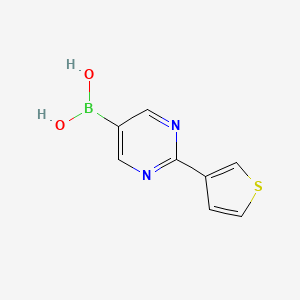
(2-(Thiophen-3-yl)pyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Thiophen-3-yl)pyrimidin-5-yl)boronic acid: is an organoboron compound with the molecular formula C8H7BN2O2S. It is characterized by the presence of a thiophene ring and a pyrimidine ring, both of which are fused to a boronic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Thiophen-3-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically between 50-100°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2-(Thiophen-3-yl)pyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Halogenated compounds (e.g., bromides, chlorides) in the presence of a base
Major Products:
Oxidation: Boronic esters, boronic anhydrides
Reduction: Borane derivatives
Substitution: Aryl or alkyl-substituted pyrimidine derivatives
Scientific Research Applications
Chemistry: In chemistry, (2-(Thiophen-3-yl)pyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts .
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it a valuable component in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of (2-(Thiophen-3-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The thiophene and pyrimidine rings contribute to the compound’s ability to interact with aromatic and heteroaromatic systems, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- Thiophene-2-boronic acid
- Pyridine-4-boronic acid
- Benzo[b]thiophene-2-boronic acid
Comparison: Compared to these similar compounds, (2-(Thiophen-3-yl)pyrimidin-5-yl)boronic acid is unique due to the presence of both a thiophene and a pyrimidine ring. This dual-ring structure enhances its versatility and reactivity, making it suitable for a wider range of applications in both research and industry .
Properties
Molecular Formula |
C8H7BN2O2S |
|---|---|
Molecular Weight |
206.03 g/mol |
IUPAC Name |
(2-thiophen-3-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H7BN2O2S/c12-9(13)7-3-10-8(11-4-7)6-1-2-14-5-6/h1-5,12-13H |
InChI Key |
OXSLGOCJOXCYQP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C2=CSC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



